molecular formula C19H25NO3 B5903774 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol

Cat. No. B5903774
M. Wt: 315.4 g/mol
InChI Key: GIQIOUHVLDOVKW-UHFFFAOYSA-N
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Description

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol, also known as BHA-DMH, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of phenols and has been found to possess significant pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol is not fully understood. However, several studies have suggested that 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. In addition, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been found to possess significant biochemical and physiological effects. Several studies have reported that 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol can modulate the expression of various genes involved in cancer progression and inflammation. In addition, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been found to inhibit the activity of various enzymes involved in the formation of beta-amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. In addition, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been extensively studied for its potential therapeutic applications, and several studies have reported its pharmacological properties. However, the limitations of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol are vast, and several future directions can be explored. One possible direction is to study the efficacy of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol in combination with other chemotherapeutic agents for the treatment of cancer. Another possible direction is to explore the potential of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Furthermore, the development of novel formulations of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol with improved solubility and reduced toxicity can be explored.
Conclusion:
In conclusion, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol is a synthetic compound that possesses significant pharmacological properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. The mechanism of action of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol is not fully understood, but several studies have suggested that it modulates various signaling pathways. 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol possesses several advantages for lab experiments, but its potential toxicity at high concentrations is a limitation. Several future directions can be explored to further understand the therapeutic potential of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol.

Synthesis Methods

The synthesis of 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol involves the reaction of 2-hydroxy-6-methylphenol with 3-ethoxybenzylamine and 2-chloroethylamine hydrochloride in the presence of sodium hydride. The resultant product is then purified through column chromatography to obtain pure 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol.

Scientific Research Applications

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. Several studies have reported that 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol possesses anticancer properties and can inhibit the growth of cancer cells. In addition, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been found to possess anti-inflammatory properties and can reduce inflammation in various disease models. Furthermore, 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.

properties

IUPAC Name

2-[[(3-ethoxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-23-18-9-5-7-16(12-18)13-20(10-11-21)14-17-8-4-6-15(2)19(17)22/h4-9,12,21-22H,3,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQIOUHVLDOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CCO)CC2=CC=CC(=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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